4-Oxo-4-phenoxybutanoic acid

Beschreibung

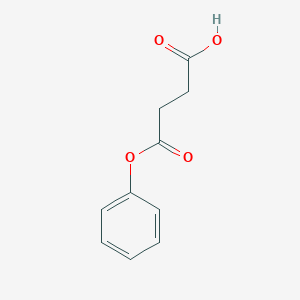

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-oxo-4-phenoxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISIEQIDFFXZCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70285923 |

Source

|

| Record name | 4-oxo-4-phenoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6311-68-8 |

Source

|

| Record name | NSC43240 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-oxo-4-phenoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Oxo-4-phenoxybutanoic acid chemical properties

An In-Depth Technical Guide to 4-Oxo-4-phenoxybutanoic Acid: Properties, Synthesis, and Application as a Heterocyclic Precursor

Executive Summary

This compound is a bifunctional organic molecule of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure, featuring a phenoxy ether, a ketone, and a terminal carboxylic acid, makes it a versatile precursor for the synthesis of various heterocyclic systems, most notably the chroman-4-one scaffold. This scaffold is recognized as a "privileged structure" in drug discovery. This guide provides a comprehensive overview of the compound's chemical properties, outlines robust methodologies for its synthesis, and details its principal chemical transformations, with a focus on the mechanistic principles and practical considerations for laboratory applications.

Chemical Identity and Physicochemical Properties

This compound (CAS Number: 6311-68-8) is structurally distinct from its commonly confused analogue, 4-oxo-4-phenylbutanoic acid. The key distinction is the ether linkage between the phenyl ring and the butanoic acid backbone, which profoundly influences its chemical reactivity, particularly its propensity for intramolecular cyclization.

While extensive experimental data for this specific compound is not widely published, its fundamental properties can be reliably identified or calculated.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6311-68-8 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][3] |

| Molecular Weight | 194.18 g/mol | [1][3] |

| IUPAC Name | This compound | N/A |

| Synonyms | Monophenyl succinate | [4] |

| Topological Polar Surface Area | 63.6 Ų | [3] |

| Rotatable Bond Count | 5 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| XLogP3-AA | 1.1 | [3] |

Spectroscopic Profile (Predicted)

Lacking published experimental spectra, the structural features of this compound allow for the confident prediction of its key spectroscopic signals.

-

¹H NMR: The spectrum is expected to show three distinct regions. The aromatic region (δ 7.0-7.5 ppm) would display signals corresponding to the monosubstituted benzene ring. Two methylene groups would appear as distinct triplets, likely around δ 3.0-3.5 ppm (adjacent to the ketone) and δ 2.7-3.0 ppm (adjacent to the carboxyl group). A broad singlet for the carboxylic acid proton would be observed far downfield (>10 ppm).

-

¹³C NMR: The spectrum would feature two carbonyl signals, one for the ester/ketone (~170-175 ppm) and one for the carboxylic acid (~175-180 ppm). Aromatic carbons would appear between 115-160 ppm. The two methylene carbons would be visible in the aliphatic region (~28-35 ppm).

-

Infrared (IR) Spectroscopy: Two strong C=O stretching bands would be prominent: one for the carboxylic acid (~1710 cm⁻¹) and another for the ester carbonyl group (~1760 cm⁻¹). A broad O-H stretch from the carboxylic acid would be observed around 3000 cm⁻¹. C-O stretching from the ether linkage would appear in the 1200-1250 cm⁻¹ region.

Synthesis Methodologies

The synthesis of this compound is not a trivial Friedel-Crafts acylation of phenol. Direct acylation with succinic anhydride often leads to a mixture of C-acylated hydroxy-ketones and the desired O-acylated product. A more controlled and reliable pathway involves a two-step sequence: esterification of phenol to form monophenyl succinate, followed by a Lewis acid-catalyzed Fries Rearrangement.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound and its rearrangement.

Detailed Experimental Protocol: Synthesis of this compound

This protocol details the O-acylation of phenol. This product is both the target compound and the precursor for the Fries rearrangement.

Objective: To synthesize this compound (monophenyl succinate) via esterification.

Reagents & Equipment:

-

Phenol (1.0 eq)

-

Succinic anhydride (1.05 eq)

-

Anhydrous pyridine

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Hydrochloric acid (2M)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve phenol (1.0 eq) in a minimal amount of anhydrous pyridine.

-

Addition of Anhydride: Add succinic anhydride (1.05 eq) portion-wise to the stirring solution. An exothermic reaction may be observed.

-

Heating: Once the addition is complete, heat the reaction mixture to 100°C and maintain for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of phenol.

-

Quenching and Extraction: Cool the mixture to room temperature and pour it into a beaker containing ice and 2M HCl. Stir until the pyridine is neutralized. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove unreacted succinic acid), and finally with brine.

-

Causality Note: The bicarbonate wash is crucial for removing acidic byproducts, simplifying the final purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The true synthetic value of this compound lies in its role as a precursor to chroman-4-ones. This transformation is achieved via an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation), which is typically promoted by a strong acid catalyst that serves as a dehydrating agent.

Key Reaction: Intramolecular Cyclization to Chroman-4-one

When treated with an acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent, the carboxylic acid moiety is activated towards cyclization onto the electron-rich phenoxy ring.[5][6] The reaction proceeds via the formation of an acylium ion intermediate, which is then attacked by the aromatic ring, preferentially at the ortho position, to form the six-membered heterocyclic ring of the chroman-4-one core.

Reaction Pathway Diagram

Caption: PPA-catalyzed cyclization to Chroman-4-one.

Detailed Experimental Protocol: Synthesis of Chroman-4-one

Objective: To synthesize chroman-4-one from this compound via PPA-catalyzed cyclization.

Reagents & Equipment:

-

This compound (1.0 eq)

-

Polyphosphoric acid (PPA) (approx. 10x weight of starting material)

-

Three-neck round-bottom flask equipped with a mechanical stirrer and thermometer

-

Heating mantle

-

Crushed ice

-

Sodium bicarbonate (solid)

-

Dichloromethane or Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a three-neck flask, add PPA. Begin mechanical stirring and heat the PPA to approximately 60-70°C to reduce its viscosity.

-

Experience Note: PPA is highly viscous at room temperature. Pre-heating is essential for ensuring a homogenous reaction mixture.

-

-

Substrate Addition: Slowly add this compound (1.0 eq) to the warm, stirring PPA.

-

Heating: Increase the temperature to 90-100°C and maintain for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Allow the flask to cool slightly (to ~60°C) and then very carefully and slowly pour the viscous reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This process is highly exothermic.

-

Trustworthiness Note: This step must be performed cautiously in a fume hood. The hydrolysis of PPA is extremely exothermic and can cause splashing.

-

-

Neutralization & Extraction: Once the PPA is fully hydrolyzed, slowly add solid sodium bicarbonate to the aqueous slurry until gas evolution ceases and the pH is neutral (~7-8). Extract the aqueous mixture with dichloromethane or ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude chroman-4-one can be purified using column chromatography on silica gel to yield the final product.

Applications in Drug Discovery

The primary application of this compound is as a strategic starting material for chroman-4-ones. The chroman-4-one scaffold is a core component of numerous biologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties.[7][8] The ability to synthesize this key intermediate allows researchers to build libraries of substituted chromanones for structure-activity relationship (SAR) studies, which is a cornerstone of modern drug development. The functional handles on the starting material allow for derivatization before or after the cyclization step, providing access to a wide chemical space.[9][10]

Conclusion

This compound, while not extensively characterized in the literature, represents a molecule of high potential for synthetic and medicinal chemists. Its controlled synthesis via O-acylation of phenol provides a reliable route to a key precursor for intramolecular cyclization reactions. The facile, acid-catalyzed conversion to the chroman-4-one framework underscores its utility as a building block for generating libraries of heterocyclic compounds relevant to drug discovery and development. This guide provides the foundational chemical knowledge and practical protocols necessary for its effective use in a research setting.

References

-

PubChem. 4-Oxo-4-phenylbutanoic acid hydrochloride. [Link]

-

PubChem. 4-Oxo-4-phenylbutyric acid, butyl ester. [Link]

-

ResearchGate. An efficient synthesis of 4-chromanones. [Link]

-

ResearchGate. The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. [Link]

-

PubChem. 4-Oxo-4-propoxybutanoic acid. [Link]

-

PubChem. 2-Hydroxy-4-oxo-4-phenylbutanoic acid. [Link]

-

Organic Chemistry Portal. Fries Rearrangement. [Link]

-

Wikipedia. Fries rearrangement. [Link]

-

European Journal of Medicinal Chemistry. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. [Link]

-

PubChem. Ethyl 4-oxo-4-phenylbutyrate. [Link]

-

ResearchGate. Synthesis of chroman-4-one derivatives. [Link]

-

Canadian Center of Science and Education. Polyphosphoric Acid in Organic Synthesis. [Link]

-

National Institutes of Health. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

-

MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

-

ResearchGate. Polyphosphoric Acid in Organic Synthesis. [Link]

Sources

- 1. This compound (6311-68-8) for sale [vulcanchem.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. Monophenyl Succinate | 6311-68-8 [chemicalbook.com]

- 5. ccsenet.org [ccsenet.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Oxo-4-phenoxybutanoic Acid

This guide provides a comprehensive overview of the synthetic pathways to 4-Oxo-4-phenoxybutanoic acid, a valuable keto acid intermediate in the development of novel therapeutics and other fine chemicals. The document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. It delves into the core chemical principles, provides detailed experimental protocols, and discusses the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of this compound

This compound, and its derivatives, are key building blocks in medicinal chemistry. Their bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a diverse range of subsequent chemical modifications, making them ideal scaffolds for the synthesis of complex molecular architectures. Notably, derivatives of this compound have been explored for their potential as S1P1 receptor agonists, which have applications in treating autoimmune diseases.[1] This guide focuses on the primary and most efficient method for its synthesis: the Friedel-Crafts acylation of phenol with succinic anhydride.

The Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of phenol with succinic anhydride.[2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice.[3]

The Underlying Mechanism: A Step-by-Step Look

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the succinic anhydride by coordinating to one of the carbonyl oxygens. This polarization facilitates the cleavage of the C-O bond in the anhydride ring, generating a highly reactive and resonance-stabilized acylium ion electrophile.[4]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of phenol acts as a nucleophile, attacking the electrophilic acylium ion. This step results in the formation of a cyclohexadienyl cation intermediate, often referred to as a sigma complex, which temporarily disrupts the aromaticity of the ring.

-

Re-aromatization: A base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the new substituent. This restores the aromaticity of the ring and yields the final product complexed with the Lewis acid.

-

Workup: The final product is liberated from the aluminum chloride complex by quenching the reaction mixture with an aqueous acid, such as ice-cold hydrochloric acid.[5]

Key Experimental Considerations: A Scientist's Perspective

While the Friedel-Crafts acylation is a powerful tool, its application to phenol requires careful control of reaction conditions to favor the desired C-acylation over the competing O-acylation.

-

C-acylation vs. O-acylation: Phenols are bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-acylation) or on the phenolic oxygen (O-acylation). O-acylation leads to the formation of a phenyl ester. To favor the thermodynamically more stable C-acylated product, a stoichiometric amount of the Lewis acid catalyst is crucial. The catalyst complexes with the phenolic oxygen, reducing its nucleophilicity and directing the acylation to the aromatic ring.

-

Fries Rearrangement: Should O-acylation occur, the resulting phenyl ester can undergo a Lewis acid-catalyzed rearrangement to the desired hydroxyaryl ketone, a reaction known as the Fries rearrangement.[3][4] This rearrangement is often promoted by higher temperatures. Therefore, careful temperature control can influence the product distribution.

-

Solvent Selection: The choice of solvent can impact the reaction. While some Friedel-Crafts reactions are performed neat, using the aromatic substrate as the solvent, inert solvents such as nitrobenzene or carbon disulfide are often employed for solid reactants. For the synthesis of this compound, an excess of phenol can serve as the solvent, or an inert solvent can be used.

-

Stoichiometry of the Catalyst: Unlike a truly catalytic reaction, Friedel-Crafts acylations often require more than a stoichiometric amount of the Lewis acid. This is because the product, a ketone, is also a Lewis base and forms a stable complex with the catalyst, effectively sequestering it.[3]

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for Friedel-Crafts acylation of aromatic compounds with succinic anhydride.[2][5][6]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Phenol | 94.11 | 28.2 g | 0.3 |

| Succinic Anhydride | 100.07 | 10.0 g | 0.1 |

| Anhydrous Aluminum Chloride | 133.34 | 29.3 g | 0.22 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Ice | - | 200 g | - |

| Concentrated HCl | 36.46 | 50 mL | - |

| 5% Sodium Bicarbonate Solution | - | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add phenol (28.2 g, 0.3 mol) and dichloromethane (100 mL). Cool the mixture in an ice-water bath.

-

Addition of Catalyst: Slowly and portion-wise, add anhydrous aluminum chloride (29.3 g, 0.22 mol) to the stirred solution. Ensure the temperature is maintained below 10 °C during the addition.

-

Addition of Succinic Anhydride: Once the aluminum chloride has been added, add succinic anhydride (10.0 g, 0.1 mol) in small portions through the dropping funnel over a period of 30 minutes, while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This should be done in a fume hood as HCl gas will be evolved.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with a 5% sodium bicarbonate solution to remove any unreacted carboxylic acid starting material. The product, being a carboxylic acid, will also be extracted into the basic aqueous layer. Separate the aqueous layer containing the product and acidify it with dilute hydrochloric acid until a precipitate is formed.

-

Isolation and Drying: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to obtain the crude this compound.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol-water mixture.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol [7] |

| Appearance | White to off-white solid |

| Melting Point | Expected to be similar to 4-oxo-4-phenylbutanoic acid (114-120 °C)[7] |

Spectroscopic Data (Expected):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenoxy group, as well as two methylene triplets corresponding to the butanoic acid chain. A broad singlet for the carboxylic acid proton will also be present. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl group and the electron-donating nature of the ether oxygen.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ketone and the carboxylic acid, in addition to the aromatic carbons and the two methylene carbons.

-

IR Spectroscopy: The infrared spectrum will show strong absorption bands characteristic of a carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), a ketone C=O stretch (~1680 cm⁻¹), and a carboxylic acid C=O stretch (~1710 cm⁻¹).

Alternative Synthesis Pathways

While Friedel-Crafts acylation is the most common route, other potential, though less direct, methods could be envisioned for the synthesis of this compound. One such hypothetical pathway could involve the reaction of a phenoxymagnesium halide (a Grignard-like reagent prepared from phenol) with succinic anhydride. However, the practicality and efficiency of such a route would require significant experimental validation. For most applications, the Friedel-Crafts approach remains the most viable and well-established method.

Conclusion

The synthesis of this compound via the Friedel-Crafts acylation of phenol with succinic anhydride is a robust and reliable method. By understanding the underlying mechanism and carefully controlling the experimental parameters, particularly the stoichiometry of the Lewis acid catalyst and the reaction temperature, researchers can achieve good yields of this valuable synthetic intermediate. The detailed protocol and mechanistic insights provided in this guide serve as a valuable resource for scientists and professionals engaged in organic synthesis and drug development.

References

- Buzard, D. J., Han, S., Thoresen, L., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-8.

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Wikipedia. (2023). Fries rearrangement. Retrieved from [Link]

- Yogananth, A., & Mansoor, S. S. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica, 7(3), 105-112.

-

PubChem. (n.d.). 4-Oxo-4-phenylbutyric acid, butyl ester. Retrieved from [Link]

- Likhareva, E. A., et al. (2018). A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. Molbank, 2018(2), M989.

-

ResearchGate. (n.d.). Preparation of hydroxyacetophenones via the Fries rearrangement. Retrieved from [Link]

- Zhang, Z., Sangaiah, R., Gold, A., & Ball, L. M. (2011). Synthesis of Uniformly 13C-Labeled Polycyclic Aromatic Hydrocarbons. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

-

University of Calgary. (n.d.). Ch24 - Acylation of phenols. Retrieved from [Link]

- Ingle, V. N., et al. (2012). Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's. Der Pharma Chemica, 4(1), 377-382.

-

PubMed. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Retrieved from [Link]

-

PubMed. (1983). Acylation of phenol by cyclic and acyclic anhydrides in anhydrous acetic acid. Retrieved from [Link]

- Li, T. S., et al. (2003). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 42B(10), 2628-2630.

- Sadyrbekov, D. T., et al. (2022). Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. Eurasian Chemico-Technological Journal, 24(1), 51-57.

- Google Patents. (n.d.). Synthesis of 4-phenylbutyric acid.

-

Chemistry LibreTexts. (2023). Other Reactions of Phenol. Retrieved from [Link]

- Sisson, L. L. (1941). The Condensation of Phenols with Succinic and Maleic Anhydrides.

-

ChemBK. (n.d.). 4-OXO-4-PHENYLBUTANOIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.

- Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2626.

- National Center for Biotechnology Information. (2023). The sustainable production of succinic anhydride from renewable biomass. iScience, 26(7), 107149.

Sources

- 1. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 4. Fries重排 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound (6311-68-8) for sale [vulcanchem.com]

A Technical Guide to the Spectroscopic Characterization of 4-Oxo-4-phenoxybutanoic Acid

This guide provides an in-depth analysis of the spectroscopic data for 4-Oxo-4-phenoxybutanoic acid, a molecule of interest in synthetic and medicinal chemistry. Understanding its spectroscopic signature is paramount for researchers in confirming its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems. This document will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established principles of spectroscopic interpretation.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique combination of functional groups: a carboxylic acid, a ketone, and a phenoxy ether. Each of these moieties contributes distinct signals to the overall spectroscopic profile, allowing for a comprehensive structural elucidation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aliphatic chain protons and the aromatic protons of the phenoxy group. The acidic proton of the carboxylic acid may be observed as a broad singlet, often exchanging with deuterium in deuterated solvents.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | broad singlet | 1H | -COOH |

| ~7.40 | triplet | 2H | H-3', H-5' |

| ~7.20 | triplet | 1H | H-4' |

| ~7.00 | doublet | 2H | H-2', H-6' |

| ~3.30 | triplet | 2H | -CH₂-C=O |

| ~2.80 | triplet | 2H | -CH₂-COOH |

Interpretation:

-

The downfield chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the adjacent carbonyl group and the electron-donating nature of the ether oxygen.

-

The methylene group alpha to the ketone (-CH₂-C=O) is expected to be more deshielded (further downfield) than the methylene group alpha to the carboxylic acid (-CH₂-COOH) due to the stronger anisotropic effect of the ketone carbonyl.[1]

-

The coupling between the two methylene groups will result in triplet multiplicities for both signals, assuming a typical coupling constant of around 6-7 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O (ketone) |

| ~178 | C=O (carboxylic acid) |

| ~158 | C-1' (phenoxy) |

| ~130 | C-3', C-5' (phenoxy) |

| ~126 | C-4' (phenoxy) |

| ~122 | C-2', C-6' (phenoxy) |

| ~33 | -CH₂-C=O |

| ~28 | -CH₂-COOH |

Interpretation:

-

The carbonyl carbons of the ketone and carboxylic acid are the most downfield signals due to their significant deshielding.[2]

-

The aromatic carbons show a characteristic pattern influenced by the ether oxygen. The carbon directly attached to the oxygen (C-1') is the most deshielded among the aromatic carbons.

-

The aliphatic carbons are found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carbonyl and hydroxyl groups.

Expected IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1260 | Strong | C-O stretch (ether) |

| ~1160 | Strong | C-O stretch (ether) |

Interpretation:

-

The broad O-H stretch is a hallmark of a carboxylic acid, arising from hydrogen bonding.

-

The two strong carbonyl absorptions may overlap, appearing as a broad, intense peak. The ketone carbonyl typically absorbs at a slightly higher frequency than the carboxylic acid carbonyl.

-

The C-O stretching vibrations of the phenoxy group will appear in the fingerprint region and are characteristic of aryl ethers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Expected Fragmentation Pattern (Electron Ionization - EI)

The molecular ion peak (M⁺) for this compound (C₁₀H₁₀O₄) would be observed at m/z = 194.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation of Key Fragments:

-

m/z 121: Loss of the propanoic acid side chain (-CH₂CH₂COOH) to give the phenoxycarbonyl cation.

-

m/z 93: Cleavage of the bond between the carbonyl carbon and the phenoxy oxygen, resulting in the phenoxy radical cation.

-

m/z 77: Loss of a CO molecule from the phenoxy radical cation to give the phenyl cation.

-

m/z 45: A fragment corresponding to the carboxyl group (-COOH).

The fragmentation pattern will be crucial for confirming the connectivity of the different functional groups within the molecule.[3]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be required compared to ¹H NMR.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H NMR signals. Reference the chemical shifts to the residual solvent peak.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and major fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Conclusion

References

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Available at: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Oxo-4-phenoxybutanoic Acid: Addressing Data Gaps and Insights from a Structurally Related Analogue

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical identity of 4-Oxo-4-phenoxybutanoic acid. However, a comprehensive literature review reveals a significant scarcity of in-depth technical data, experimental protocols, and application-specific information for this particular molecule. To provide valuable context and practical insights for researchers in the field, this guide will first present the confirmed identifiers for this compound. Subsequently, it will offer a detailed technical overview of a closely related and extensively studied analogue, 4-Oxo-4-phenylbutanoic acid. This structurally similar compound serves as a valuable proxy for understanding potential synthetic strategies, chemical properties, and applications relevant to this class of molecules.

Part 1: this compound: Core Identifiers

This compound is a distinct chemical entity with the following identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 6311-68-8[1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₀O₄[1] |

| Molecular Weight | 194.186 g/mol [1] |

| Synonyms | Monophenyl Succinate, Butanedioic acid, 1-phenyl ester[4][5] |

Part 2: 4-Oxo-4-phenylbutanoic Acid: A Technical Profile of a Close Analogue

Given the limited information on the phenoxy derivative, we now turn to its well-documented phenyl analogue, 4-Oxo-4-phenylbutanoic acid (CAS: 2051-95-8), also known as 3-Benzoylpropionic acid.[1][7] This compound has been the subject of numerous studies, providing a solid foundation for understanding the chemistry of 4-oxo-butanoic acid derivatives.

Chemical and Physical Properties

A summary of the key physicochemical properties of 4-Oxo-4-phenylbutanoic acid is provided below:

| Property | Value | Source |

| IUPAC Name | 4-oxo-4-phenylbutanoic acid | [7] |

| CAS Number | 2051-95-8 | [7] |

| Molecular Formula | C₁₀H₁₀O₃ | [7] |

| Molecular Weight | 178.187 g/mol | [7] |

| Melting Point | 114-117 °C | |

| Appearance | White to cream crystalline solid | |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol |

Synthesis of 4-Oxo-4-phenylbutanoic Acid: A Step-by-Step Protocol

The most common and well-established method for the synthesis of 4-Oxo-4-phenylbutanoic acid is the Friedel-Crafts acylation of benzene with succinic anhydride.[8] This electrophilic aromatic substitution reaction provides a reliable route to the target molecule.

Reaction:

A simplified representation of the Friedel-Crafts acylation.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.

-

Reactant Charging: To the flask, add anhydrous aluminum chloride (0.10 M) and benzene (30 mL).

-

Initiation: Gently heat the mixture on a water bath to initiate reflux.

-

Substrate Addition: Slowly add succinic anhydride (0.10 M) in small portions to the refluxing mixture with continuous stirring.

-

Reaction Progression: Continue heating and stirring for approximately 4 hours.

-

Work-up: After allowing the mixture to cool to room temperature overnight, carefully pour it into a beaker containing ice-cold hydrochloric acid (2.5% v/v).

-

Purification: Perform steam distillation to remove any unreacted benzene. Concentrate the remaining aqueous solution by evaporation on a water bath to obtain the crude product.

-

Final Purification: The crude 4-Oxo-4-phenylbutanoic acid can be further purified by dissolving it in a 5% w/v sodium bicarbonate solution, followed by extraction with ether to remove non-acidic impurities. The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the purified product.

Applications in Research and Drug Development

4-Oxo-4-phenylbutanoic acid and its derivatives are valuable intermediates in the synthesis of a variety of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents.

Synthesis of Pyridazinones:

One notable application is in the synthesis of pyridazinone derivatives. These heterocycles are of interest due to their diverse biological activities. The general synthetic workflow is as follows:

Workflow for the synthesis of a pyridazinone derivative.

Experimental Protocol for Pyridazinone Synthesis:

-

Reaction Mixture: In a round-bottom flask, dissolve 4-Oxo-4-phenylbutanoic acid (0.1 M) in ethanol (25 mL).

-

Reagent Addition: Add hydrazine hydrate (1 mL) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 8 hours.

-

Isolation: Concentrate the reaction mixture under reduced pressure.

-

Precipitation: Pour the concentrated residue into ice-cold water to precipitate the crude product.

-

Crystallization: Recrystallize the crude product from ethanol to yield pure 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.

Derivatives of 4-oxo-4-phenylbutanoic acid have also been explored as S1P1 receptor agonists, which have potential applications in the treatment of autoimmune diseases.[7]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling 4-Oxo-4-phenylbutanoic acid and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

While a detailed technical guide on this compound is currently hampered by a lack of extensive published research, its core identifiers have been clearly established. By examining its close and well-studied analogue, 4-Oxo-4-phenylbutanoic acid, researchers can gain valuable insights into potential synthetic routes, chemical behavior, and applications. The protocols and data presented for the phenyl derivative offer a solid starting point for the design of future research into the properties and potential uses of this compound. Further investigation into this specific molecule is warranted to elucidate its unique characteristics and potential contributions to the fields of chemistry and drug discovery.

References

-

Matrix Fine Chemicals. (n.d.). 4-OXO-4-PHENYLBUTANOIC ACID | CAS 2051-95-8. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Retrieved from [Link]

-

Coompo. (n.d.). Monophenyl Succinate | 6311-68-8. Retrieved from [Link]

-

cas号查询. (2025, September 23). 6311-68-8_4-oxo-4-phenoxy-butanoic acid. Retrieved from [Link]

-

PubMed. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. 6311-68-8 | this compound - AiFChem [aifchem.com]

- 5. Monophenyl Succinate | 6311-68-8 - Coompo [coompo.com]

- 6. 6311-68-8_4-oxo-4-phenoxy-butanoic acidCAS号:6311-68-8_4-oxo-4-phenoxy-butanoic acid【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 7. 4-OXO-4-PHENYLBUTANOIC ACID | CAS 2051-95-8 [matrix-fine-chemicals.com]

- 8. derpharmachemica.com [derpharmachemica.com]

Whitepaper: A Strategic Approach to Elucidating the Mechanism of Action of 4-Oxo-4-phenoxybutanoic Acid

Abstract

4-Oxo-4-phenoxybutanoic acid is a small molecule whose biological activities and mechanism of action are not yet characterized in publicly available literature. Its structure, featuring a butanoic acid chain, suggests potential interaction with a range of biological targets, including metabolic enzymes and G-protein coupled receptors (GPCRs). This document outlines a comprehensive, multi-phase research strategy designed to systematically identify the molecular target(s) of this compound, validate its mechanism of action, and characterize its downstream cellular effects. By employing a logical cascade of target identification, biophysical validation, and functional cellular assays, this proposed framework provides a robust pathway for determining the compound's therapeutic potential and advancing it through the early stages of the drug discovery pipeline.

Introduction and Rationale

The identification of novel small molecule modulators of disease-relevant pathways is a cornerstone of modern therapeutics. While the specific biological role of this compound remains undefined, the chemical scaffolds of related butanoic acid derivatives have demonstrated significant and diverse pharmacological activities. For example, derivatives of the structurally similar 4-oxo-4-phenylbutanoic acid have been identified as potent agonists of the Sphingosine-1-Phosphate Receptor 1 (S1P₁), a key regulator of lymphocyte trafficking with proven utility in treating autoimmune diseases[1]. Other related structures have shown promise as inhibitors of MenB, an enzyme in the bacterial menaquinone biosynthesis pathway, highlighting potential as anti-MRSA agents[2].

This precedent provides a compelling rationale for the systematic investigation of this compound. The absence of existing data necessitates a foundational, hypothesis-driven approach. This guide details a proposed research plan, beginning with broad, unbiased screening to generate initial hypotheses, followed by rigorous target validation and functional characterization. The experimental choices described herein are designed to create a self-validating system, where the results of each stage inform and de-risk the subsequent phase.

Phase I: Unbiased Target Identification and Hypothesis Generation

The initial objective is to determine if this compound has a specific biological target or if it exhibits non-specific activity. This phase prioritizes breadth to generate high-quality, actionable hypotheses.

Experimental Approach: Phenotypic and Broad-Panel Screening

A dual-pronged screening approach will be implemented. First, a broad-panel receptor binding screen (e.g., the Eurofins SafetyScreen44™ panel) will be used to assess binding against a wide array of common drug targets. This is a cost-effective method to rapidly identify potential high-affinity interactions.

Concurrently, cell-based phenotypic screening will be conducted to identify any functional effects of the compound. Given the S1P₁ agonism observed in a related molecule, a primary screen using a lymphocyte proliferation or migration assay is a logical starting point.

Workflow for Phase I

Caption: Phase I workflow for unbiased target identification.

Detailed Protocol: Cell Viability/Proliferation Assay (MTT)

Causality: The MTT assay is chosen as a primary screen for cellular effects due to its simplicity, high-throughput nature, and its ability to detect effects on metabolic activity, which is often correlated with cell viability and proliferation. A positive hit here provides a functional readout that justifies deeper mechanistic investigation.

Methodology:

-

Cell Culture: Seed Jurkat cells (an immortalized T lymphocyte line) in a 96-well plate at a density of 5 x 10⁴ cells/well in RPMI-1640 medium supplemented with 10% FBS and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point serial dilution series in culture medium, ranging from 100 µM to 5 nM final concentration.

-

Treatment: Add 10 µL of the diluted compound solutions to the appropriate wells. Include vehicle-only (0.1% DMSO) and no-treatment controls.

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC₅₀ value.

Phase II: Target Validation and Mechanistic Confirmation

Assuming Phase I yields a credible hypothesis, such as interaction with the S1P₁ receptor, Phase II is designed to rigorously validate this interaction and confirm the specific mechanism (e.g., agonist, antagonist, allosteric modulator).

Experimental Approach: Biophysical and Functional Assays

Direct engagement between the compound and the purified target protein will be quantified using a label-free biophysical technique like Surface Plasmon Resonance (SPR). This provides definitive evidence of a physical interaction and measures binding kinetics (kₐ, kₔ) and affinity (K₋).

Following confirmation of direct binding, functional assays are employed to characterize the nature of the interaction. For a GPCR target like S1P₁, key assays include GTPγS binding, cAMP modulation, and β-arrestin recruitment assays. These assays measure the downstream consequences of receptor engagement.

Signaling Pathway for S1P₁ Receptor

Caption: Canonical S1P₁ receptor signaling pathway initiated by agonist binding.

Detailed Protocol: Western Blot for Akt Phosphorylation

Causality: The S1P₁ receptor signals through the Gᵢ pathway, leading to the activation of PI3K and subsequent phosphorylation of Akt at Serine 473. Measuring this specific post-translational modification provides direct evidence that the compound is not just binding to the receptor but is actively engaging downstream signaling pathways. This is a crucial step in confirming functional agonism.

Methodology:

-

Cell Culture and Starvation: Culture HEK293 cells stably expressing the S1P₁ receptor to 80% confluency. Serum-starve the cells for 4 hours to reduce basal signaling.

-

Treatment: Treat cells with this compound at its calculated EC₅₀ concentration for 0, 5, 15, and 30 minutes. Include a positive control (e.g., 100 nM Sphingosine-1-Phosphate) and a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load 20 µg of protein from each sample onto a 10% polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473) (e.g., from Cell Signaling Technology, Cat# 4060) at a 1:1000 dilution.

-

Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to confirm equal protein loading.

Data Summary and Interpretation

The successful completion of these phases will generate quantitative data to build a comprehensive profile of the compound. This data should be tabulated for clear interpretation and comparison.

| Parameter | Assay | Hypothetical Result | Interpretation |

| EC₅₀ | MTT Cell Viability | 5.2 µM | Potency in a functional cellular context. |

| K₋ | Surface Plasmon Resonance | 750 nM | Binding affinity to the purified target protein. |

| EC₅₀ | GTPγS Binding Assay | 810 nM | Potency in a target-specific functional assay. |

| EC₅₀ | pAkt Western Blot | 950 nM | Potency in a downstream signaling pathway. |

| IC₅₀ | Lymphocyte Chemotaxis | 680 nM | Potency in a disease-relevant cellular function. |

Conclusion and Future Directions

This whitepaper proposes a systematic, evidence-based strategy for elucidating the mechanism of action of this compound. By progressing through unbiased screening, specific biophysical validation, and functional pathway analysis, this research plan is designed to robustly define the compound's molecular target and its physiological consequences. A positive outcome, such as confirmation of potent S1P₁ agonism, would position this compound as a promising lead candidate for development in autoimmune indications. Subsequent steps would involve lead optimization to improve potency and drug-like properties, comprehensive ADME/Tox profiling, and evaluation in preclinical animal models of disease.

References

-

Buzard, D. J., Han, S., Thoresen, L., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-8. [Link]

-

Lu, H., et al. (2016). A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA that Inhibits MenB in the Bacterial Menaquinone Biosynthesis Pathway. ACS Infectious Diseases, 2(5), 329-340. [Link]

Sources

- 1. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA that Inhibits MenB in the Bacterial Menaquinone Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Oxo-4-phenoxybutanoic Acid: From Discovery to Contemporary Applications

This technical guide provides a comprehensive overview of 4-Oxo-4-phenoxybutanoic acid, a molecule of significant interest in the field of medicinal chemistry. This document delves into the historical context of its discovery, detailed synthesis protocols, and its contemporary applications, particularly in the realm of drug development. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical insights to serve as an essential resource for the scientific community.

Introduction

This compound, with the chemical formula C₁₀H₁₀O₄ and CAS number 6311-68-8, is a keto acid characterized by a phenoxy group attached to a butanoic acid chain via a carbonyl group. While structurally related to the more extensively studied 4-oxo-4-phenylbutanoic acid, the introduction of an oxygen atom linkage in the phenoxy moiety imparts distinct physicochemical properties and biological activities. This guide will illuminate the journey of this compound from its initial synthesis to its current-day relevance in pharmaceutical research.

Discovery and Historical Context

For many years following its initial synthesis, this compound remained a relatively obscure chemical entity. However, with the discovery of the endothelin system in the late 1980s and the subsequent search for its modulators, phenoxybutanoic acid derivatives emerged as a promising scaffold for the development of endothelin receptor antagonists.[1][2][3] This resurgence of interest has cemented the importance of this compound and its analogues in modern medicinal chemistry.

Synthesis and Characterization

The primary route for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This classic and versatile method allows for the formation of the carbon-carbon bond between the aromatic ring of the phenoxy group and the acyl group derived from succinic anhydride.

Synthesis Protocol: Friedel-Crafts Acylation

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

Phenol

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution

-

Distilled water

-

Ice

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve phenol and succinic anhydride in nitrobenzene.

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solution. The addition should be controlled to maintain a low temperature and manage the exothermic reaction.

-

Reaction Progression: After the addition of the catalyst is complete, gradually warm the reaction mixture to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours to ensure the completion of the acylation. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Product Isolation: The product, this compound, will precipitate out of the acidic aqueous solution. Isolate the crude product by vacuum filtration and wash it with cold water to remove any remaining inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the pure this compound.

Diagram of the Synthesis Workflow:

Caption: General workflow for the synthesis of this compound via Friedel-Crafts acylation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| CAS Number | 6311-68-8 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not consistently reported |

| Solubility | Soluble in organic solvents like ethanol, acetone; sparingly soluble in water |

Applications in Drug Discovery and Development

The primary area of interest for this compound and its derivatives in drug discovery lies in their activity as endothelin receptor antagonists.

Endothelin Receptor Antagonism

Endothelins are a family of potent vasoconstrictor peptides that play a crucial role in blood pressure regulation and have been implicated in various cardiovascular diseases.[1][2] They exert their effects through two main receptor subtypes: ETA and ETB. The overactivation of the endothelin system can lead to sustained vasoconstriction, inflammation, and cellular proliferation, contributing to the pathogenesis of conditions such as pulmonary arterial hypertension, heart failure, and chronic kidney disease.[3][4]

Derivatives of this compound have been synthesized and evaluated for their ability to block endothelin receptors.[5][6] These compounds serve as a scaffold for the development of selective ETA or dual ETA/ETB receptor antagonists. By inhibiting the binding of endothelin to its receptors, these antagonists can counteract its detrimental effects, leading to vasodilation and a reduction in blood pressure.

Signaling Pathway of Endothelin and its Antagonism:

Caption: Simplified signaling pathway of endothelin-1 (ET-1) leading to vasoconstriction and the inhibitory action of this compound derivatives.

The development of potent and selective endothelin receptor antagonists based on the phenoxybutanoic acid scaffold has been an active area of research, with several compounds showing promising preclinical and clinical results for the treatment of cardiovascular diseases.[5][6]

Conclusion

This compound, since its initial synthesis in the mid-20th century, has evolved from a chemical curiosity to a valuable building block in the design of novel therapeutics. Its straightforward synthesis via Friedel-Crafts acylation and its utility as a scaffold for potent endothelin receptor antagonists underscore its significance in medicinal chemistry. As our understanding of the role of the endothelin system in various diseases continues to grow, so too will the importance of this compound and its derivatives in the development of targeted therapies for a range of cardiovascular and other disorders. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery.

References

-

Barton, M., & Yanagisawa, M. (2019). Endothelin: 30 Years From Discovery to Therapy. Hypertension, 74(6), 1232–1265.[1]

-

Astles, P. C., et al. (1998). Selective endothelin A receptor antagonists. 3. Discovery and structure-activity relationships of a series of 4-phenoxybutanoic acid derivatives. Journal of Medicinal Chemistry, 41(14), 2732-2744.[6]

-

Davenport, A. P., et al. (2016). Endothelin. Pharmacological Reviews, 68(2), 357-418.[2]

-

Huang-Minlon. (1946). A Simple Modification of the Wolff-Kishner Reduction. Journal of the American Chemical Society, 68(12), 2487–2488.[7]

-

Kohan, D. E., et al. (2011). Endothelin Receptors and Their Antagonists. Comprehensive Physiology, 1(1), 475-507.[8]

-

Maguire, J. J., & Davenport, A. P. (2002). Endothelin receptor antagonists: therapeutic potential and challenges. British Journal of Pharmacology, 137(5), 577-594.[3]

-

Chem-Station. (2014). Wolff-Kishner Reduction. Retrieved from [Link]9]

-

Wu, C., et al. (2015). Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. Bioorganic & Medicinal Chemistry, 23(4), 657-667.[5]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12510434, 4-Oxo-4-phenylbutyric acid, butyl ester. Retrieved from [Link].

-

ChemSynthesis (n.d.). 4-oxo-4-(4-phenoxyphenyl)butanoic acid. Retrieved from [Link]]

-

National Center for Biotechnology Information (2017). Endothelin Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]4]

-

Zaugg, H. E. (1946). Journal of the American Chemical Society, 68(12), 2492-2494.[10]

-

Krum, H., & McMurray, J. J. (2004). Cardiovascular effects of selective cyclooxygenase-2 inhibitors. Expert Opinion on Drug Safety, 3(4), 265-273.[11]

-

Patrono, C., & Baigent, C. (2014). Cardiovascular effects of cyclooxygenase-2 inhibitors: a mechanistic and clinical perspective. British Journal of Clinical Pharmacology, 78(1), 1-10.[12]

-

Laham, G., et al. (1999). An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo. Proceedings of the National Academy of Sciences, 96(20), 11496-11500.[13]

-

Der Pharma Chemica. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic. Der Pharma Chemica, 7(3), 105-112.[14]

-

MDPI. (2018). A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. Molbank, 2018(2), M983.[15]

-

International Journal of Molecular Sciences. (2020). Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. International Journal of Molecular Sciences, 21(18), 6758.[16]

-

Brophy, J. M. (2007). Cardiovascular effects of cyclooxygenase-2 inhibitors. Current Opinion in Lipidology, 18(5), 535-540.[17]

-

Schiffrin, E. L. (2008). Endothelin: 20 years from discovery to therapy. Canadian Journal of Physiology and Pharmacology, 86(9), 565-573.[18]

-

Schiffrin, E. L. (2025). Endothelin antagonists for hypertension: has their time finally arrived?. Clinical Science, 139(13), 769-776.[19]

-

Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid. Retrieved from ]

-

L.S.College, Muzaffarpur. (2021). Wolff–Kishner reduction. Retrieved from [Link]]

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective endothelin A receptor antagonists. 3. Discovery and structure-activity relationships of a series of 4-phenoxybutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wolff-Kishner Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cardiovascular effects of selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cardiovascular effects of cyclooxygenase‐2 inhibitors: a mechanistic and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. mdpi.com [mdpi.com]

- 16. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cardiovascular effects of cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Endothelin: 20 years from discovery to therapy. [folia.unifr.ch]

- 19. portlandpress.com [portlandpress.com]

Potential therapeutic targets of 4-Oxo-4-phenoxybutanoic acid

An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 4-Oxo-4-phenoxybutanoic Acid

Preamble: Charting a Course for a Novel Molecule

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the systematic identification and validation of potential therapeutic targets for the novel chemical entity, this compound. As of the date of this publication, the biological activity and protein targets of this specific molecule are largely uncharacterized in publicly accessible literature. Therefore, this guide is structured not as a review of known interactions, but as a strategic roadmap for discovery—a logical, multi-pronged approach to systematically uncover its mechanism of action and therapeutic potential.

Our strategy is rooted in the principles of modern drug discovery, integrating computational prediction with hypothesis-driven and unbiased experimental screening. The core chemical structure of this compound, featuring a terminal phenoxy group—a recognized "privileged scaffold" in medicinal chemistry—provides a strong rationale for its investigation as a potentially bioactive agent with therapeutic relevance.[1][2][3][4][5] This guide will detail the causality behind each proposed experimental step, ensuring a self-validating and robust discovery workflow.

Foundational Analysis: Hypothesis Generation

Before embarking on extensive experimental work, we will leverage the structural features of this compound to generate initial, testable hypotheses. This is informed by the known activities of structurally analogous compounds.

Structural Analogs and Initial Hypotheses

-

Hypothesis 1: Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonism. Derivatives of the closely related scaffold, 4-oxo-4-phenylbutanoic acid, have been identified as potent and selective S1P1 receptor agonists. S1P1 agonism is a clinically validated mechanism for the treatment of autoimmune diseases like multiple sclerosis.[6] The overall topology of our lead compound bears resemblance to known S1P1 modulators.

-

Hypothesis 2: Modulation of Endoplasmic Reticulum (ER) Stress. The compound 4-phenylbutyric acid (4-PBA), which shares a butyric acid moiety, is a well-characterized chemical chaperone that alleviates ER stress.[7] ER stress and the subsequent unfolded protein response (UPR) are implicated in a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and some cancers.[8][9] It is plausible that this compound could exhibit similar proteostasis-regulating activities.

In Silico Target Prediction: A Computational First Pass

To broaden our search beyond these initial hypotheses, a systematic in silico analysis is warranted. This computational screening will predict potential protein targets based on the molecule's 2D and 3D structure, offering a rapid and cost-effective method to generate a wider list of candidate targets.[10][11][12][13][14]

Workflow for In Silico Target Prediction

Caption: Workflow for computational target identification.

Detailed Protocol: In Silico Target Prediction

-

Compound Preparation: Generate a 3D conformer of this compound from its SMILES string using a standard computational chemistry package (e.g., RDKit, Open Babel). Energy-minimize the structure.

-

Similarity-Based Prediction:

-

Utilize platforms like SwissTargetPrediction or the Similarity Ensemble Approach (SEA) which compare the molecule's topology to a database of known ligands with annotated targets.[15]

-

These tools generate a ranked list of potential targets based on the principle that structurally similar molecules often share common targets.

-

-

Structure-Based Prediction (Reverse Docking):

-

Employ reverse docking servers (e.g., PharmMapper, idTarget) to screen the compound against a library of 3D protein structures.[16]

-

These platforms calculate the binding affinity of the molecule to the binding sites of numerous proteins, providing a score to rank potential interactions.

-

-

Target Prioritization:

-

Consolidate the target lists from all in silico methods.

-

Prioritize targets that appear across multiple prediction methods.

-

Perform pathway analysis on the top-ranked targets using tools like KEGG or Reactome to identify enriched biological pathways, which may suggest a therapeutic area.[17]

-

Experimental Validation: From Prediction to Biology

The following sections detail a tiered experimental approach, beginning with broad, unbiased screens to identify any biological activity, followed by focused assays to test our primary hypotheses.

Tier 1: Broad Phenotypic and Cytotoxicity Screening

The initial goal is to determine if the compound is biologically active in a cellular context and to establish a safe concentration range for subsequent experiments.

Protocol: Cell Viability and Cytotoxicity Assay

-

Cell Line Panel: Select a diverse panel of human cell lines (e.g., NCI-60 panel) representing various cancer types, as well as a non-cancerous cell line (e.g., HEK293, hTERT-RPE1) to assess general cytotoxicity.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM).

-

Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with the compound serial dilutions for 72 hours. Include a vehicle-only (DMSO) control and a positive control for cell death (e.g., Staurosporine).

-

Viability Assessment: Use a standard cell viability reagent such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific) and measure luminescence or fluorescence according to the manufacturer's protocol.

-

Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve. Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Table 1: Hypothetical Cytotoxicity Screening Results

| Cell Line | Tissue of Origin | IC50 (µM) |

| A549 | Lung Carcinoma | > 100 |

| MCF7 | Breast Cancer | > 100 |

| U87-MG | Glioblastoma | 85.3 |

| Jurkat | T-cell Leukemia | 45.1 |

| HEK293 | Embryonic Kidney | > 100 |

This hypothetical data suggests the compound has minimal broad cytotoxicity but may have modest effects on specific cell lines, warranting further investigation.

Tier 2: Hypothesis-Driven Target Validation

Based on our initial hypotheses, we will perform targeted assays to directly probe the interaction of the compound with S1P1 and the ER stress pathway.

2.2.1. Investigation of S1P1 Receptor Agonism

A common method to assess S1P1 agonism is to monitor the ligand-induced internalization of the receptor from the plasma membrane.[18]

Protocol: S1P1 Receptor Redistribution Assay

-

Cell Line: Utilize a commercially available cell line stably expressing a fluorescently-tagged S1P1 receptor (e.g., Tango™ S1P1-bla U2OS cells or S1P1-EGFP U2OS cells).

-

Assay Preparation: Plate the cells in a 384-well, clear-bottom imaging plate and culture overnight.

-

Compound Treatment: Treat the cells with a dose-response curve of this compound (e.g., 100 µM to 1 nM) for 1-2 hours. Include a known S1P1 agonist (e.g., Fingolimod-P) as a positive control and a vehicle control.

-

Imaging: Use a high-content imaging system to capture fluorescence images of the cells. In unstimulated cells, fluorescence will be localized to the plasma membrane. Upon agonist binding, fluorescent puncta will appear inside the cell as the receptor internalizes.

-

Data Analysis: Use image analysis software to quantify the degree of receptor internalization (e.g., spot count per cell). Plot the dose-response curve and calculate the half-maximal effective concentration (EC50).

2.2.2. Assessment of ER Stress Modulation

We will measure key markers of the Unfolded Protein Response (UPR) to determine if the compound can induce or alleviate ER stress.[7][8][9]

Protocol: Western Blot for UPR Markers

-

Cell Culture and Treatment:

-

Use a relevant cell line (e.g., HeLa or SH-SY5Y).

-

To test for stress alleviation, pre-treat cells with this compound for 2 hours, then induce ER stress with a known agent like Tunicamycin (2 µg/mL) or Thapsigargin (1 µM) for 6-8 hours.

-

To test for stress induction, treat cells with the compound alone.

-

-

Protein Extraction: Lyse the cells and quantify total protein concentration using a BCA assay.

-

Western Blotting:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against key UPR markers:

-

p-eIF2α and total eIF2α: (PERK branch)

-

ATF4: (PERK branch)

-

CHOP (GADD153): (Pro-apoptotic UPR marker)

-

BiP (GRP78): (ER chaperone, general stress marker)

-

-

Use an anti-β-actin or anti-GAPDH antibody as a loading control.

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.

Protocol: XBP1 mRNA Splicing Assay

The activation of the IRE1α branch of the UPR is most directly assessed by measuring the splicing of XBP1 mRNA.[19]

-

Cell Treatment: Treat cells as described in the Western Blot protocol.

-

RNA Extraction: Isolate total RNA from the cells using a standard kit (e.g., RNeasy Kit, Qiagen).

-

RT-PCR:

-

Synthesize cDNA using a reverse transcriptase.

-

Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms.

-

-

Gel Electrophoresis: Run the PCR products on a 3% agarose gel. The unspliced product will appear as a larger band than the spliced product.

-

Analysis: Compare the ratio of spliced to unspliced XBP1 in treated versus control samples. An increase in the spliced form indicates IRE1α activation.

Workflow for Experimental Target Validation

Caption: A tiered experimental workflow for target validation.

Concluding Remarks and Future Directions

This guide outlines a rigorous, logical, and technically detailed workflow for the initial characterization and target discovery of this compound. By integrating computational predictions with both broad and hypothesis-driven experimental assays, this approach maximizes the probability of identifying a validated therapeutic target.

Positive results in any of the Tier 2 assays would trigger a more profound investigation, including:

-